molecular formula C8H9NOS B13005134 2-Methyl-6-(methylthio)nicotinaldehyde

2-Methyl-6-(methylthio)nicotinaldehyde

Cat. No.: B13005134
M. Wt: 167.23 g/mol
InChI Key: HTXHCOWWDSXVOL-UHFFFAOYSA-N
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Description

2-Methyl-6-(methylthio)nicotinaldehyde is an organic compound that belongs to the class of nicotinaldehydes It is characterized by the presence of a methyl group at the 2-position and a methylthio group at the 6-position of the nicotinaldehyde structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-6-(methylthio)nicotinaldehyde can be achieved through several synthetic routes. One common method involves the reaction of 2-methyl-6-(methylthio)pyridine with an appropriate aldehyde source under controlled conditions. The reaction typically requires the use of a catalyst and specific reaction conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions. The process may include steps such as purification, crystallization, and quality control to ensure the final product meets industry standards .

Chemical Reactions Analysis

Types of Reactions

2-Methyl-6-(methylthio)nicotinaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The reaction conditions vary depending on the desired product and include factors such as temperature, solvent, and catalyst .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted nicotinaldehyde derivatives .

Scientific Research Applications

2-Methyl-6-(methylthio)nicotinaldehyde has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-Methyl-6-(methylthio)nicotinaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on biomolecules, leading to various biological effects. The methylthio group may also play a role in modulating the compound’s reactivity and interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Methyl-6-(methylthio)nicotinaldehyde is unique due to the specific positioning of the methyl and methylthio groups, which confer distinct chemical properties and reactivity. This uniqueness makes it valuable for specific applications in research and industry .

Properties

Molecular Formula

C8H9NOS

Molecular Weight

167.23 g/mol

IUPAC Name

2-methyl-6-methylsulfanylpyridine-3-carbaldehyde

InChI

InChI=1S/C8H9NOS/c1-6-7(5-10)3-4-8(9-6)11-2/h3-5H,1-2H3

InChI Key

HTXHCOWWDSXVOL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=N1)SC)C=O

Origin of Product

United States

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